molecular formula C15H19NO2S B2902995 Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine CAS No. 852404-79-6

Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine

Cat. No.: B2902995
CAS No.: 852404-79-6
M. Wt: 277.38
InChI Key: JFNCOWKYYLAPPG-UHFFFAOYSA-N
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Description

Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is an intriguing chemical compound with a unique structure. Its name indicates the presence of an ethylamine group bonded to a substituted phenylmethanol, where the substitutions include a methoxy group and a thiophene ring.

Mechanism of Action

Target of Action

It’s structurally similar to 4-methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, playing a vital role in the degradation of neurotransmitters in the brain.

Mode of Action

Based on its structural similarity to 4-methoxyphenethylamine, it may interact with its targets (such as maos) and inhibit their activity . This inhibition could potentially lead to an increase in the levels of monoamines, such as tyramine and tryptamine, in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine typically involves a multi-step process:

  • Formation of the Phenylmethanol Derivative: : Starting with 3-methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde, the aldehyde is reduced using a suitable reducing agent like sodium borohydride.

  • Amination: : The resultant alcohol is then subjected to a nucleophilic substitution with ethylamine under anhydrous conditions to form the final compound.

Industrial Production Methods

Industrial production often scales up these laboratory methods, using continuous flow reactors and optimizing conditions such as temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy and thiophene groups may be oxidized under stringent conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may target the amine or thiophene groups using reducing agents like lithium aluminum hydride.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, with reagents like sulfuric acid and nitric acid for sulfonation and nitration respectively.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Sulfuric acid, nitric acid

Major Products Formed

Oxidation can yield sulfoxides or sulfones, while reduction typically results in the corresponding alcohol or alkyl derivatives

Scientific Research Applications

Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine has diverse applications across multiple fields:

  • Chemistry: : Used as an intermediate in synthesizing more complex molecules and conducting structure-activity relationship studies.

  • Biology: : Serves as a probe for studying biological pathways due to its ability to interact with proteins and enzymes.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the production of fine chemicals and specialized materials.

Comparison with Similar Compounds

Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine stands out among similar compounds due to its unique thiophene substitution, which imparts distinctive chemical and biological properties.

List of Similar Compounds

  • 3-Methoxy-4-(phenylmethoxy)benzylamine

  • 4-(Thiophen-2-ylmethoxy)phenylethylamine

  • 3-Methoxy-4-(thiophen-2-ylmethyl)phenylethylamine

Properties

IUPAC Name

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-3-16-10-12-6-7-14(15(9-12)17-2)18-11-13-5-4-8-19-13/h4-9,16H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNCOWKYYLAPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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